molecular formula C26H30N2O3 B12156603 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one

Cat. No.: B12156603
M. Wt: 418.5 g/mol
InChI Key: AOZJOTUXVNESHB-UHFFFAOYSA-N
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Description

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one is a hybrid molecule featuring two pharmacologically significant moieties: a 6,7-dimethoxy-3,4-dihydroisoquinoline core and a 1,2,3,4-tetrahydro-9H-carbazole group linked via a propan-1-one bridge.

The 6,7-dimethoxy substitution on the dihydroisoquinoline moiety may enhance lipophilicity and membrane permeability, while the tetrahydrocarbazole fragment—a scaffold prevalent in serotonin receptor modulators and kinase inhibitors—could contribute to diverse biological interactions .

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one

InChI

InChI=1S/C26H30N2O3/c1-30-24-15-18-11-13-27(17-19(18)16-25(24)31-2)26(29)12-14-28-22-9-5-3-7-20(22)21-8-4-6-10-23(21)28/h3,5,7,9,15-16H,4,6,8,10-14,17H2,1-2H3

InChI Key

AOZJOTUXVNESHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCN3C4=C(CCCC4)C5=CC=CC=C53)OC

Origin of Product

United States

Biological Activity

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework comprising a dihydroisoquinoline moiety and a carbazole derivative, which may contribute to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C21H29N3O3C_{21}H_{29}N_{3}O_{3}, indicating a significant presence of nitrogen and oxygen atoms that may play critical roles in its biological interactions. The structural components include:

  • Dihydroisoquinoline : Known for various biological activities including neuroprotective effects.
  • Carbazole : Associated with anticancer properties and known to interact with multiple biological targets.

Orexin Receptor Antagonism

Research indicates that this compound acts as an orexin receptor antagonist , specifically targeting the orexin 2 receptor subtype. Orexin receptors are crucial in regulating sleep and appetite, making this compound a candidate for therapeutic applications in sleep disorders and metabolic diseases. Studies have demonstrated that compounds with similar structures can modulate behaviors related to sleep regulation and energy homeostasis.

Tumor Growth Inhibition

In vitro studies have shown that derivatives of carbazole, including this compound, exhibit significant tumor growth inhibitory activity . For instance, certain carbazole derivatives have been reported to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells. This suggests potential applications in oncology for compounds derived from or related to this structure .

Study on Orexin Receptor Interaction

A study conducted using radiolabeled ligand binding assays revealed that the compound selectively binds to orexin receptors. Functional assays in cell lines expressing these receptors indicated modulation of downstream signaling pathways associated with physiological responses such as wakefulness and appetite regulation. The findings suggest that this compound could be explored for treating conditions like insomnia or obesity.

Tumor Cell Line Studies

In another study focusing on the growth inhibition of tumor cells expressing wild-type and mutant p53, compounds similar to this one demonstrated varying degrees of cytotoxicity. The most promising results were observed with compounds exhibiting strong activity against cancer cell lines while showing minimal toxicity to non-tumor cells. This selective activity underscores the potential for developing targeted cancer therapies based on this compound's structure .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one:

Compound NameStructural FeaturesBiological Activity
(S)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-2-(thiazol-2-ylmethylamino)butan-1-oneThiazole substitutionPotential orexin receptor antagonist
(S)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-2-(thiophen-3-ylmethylamino)butan-1-oneThiophene substitutionSimilar biological profile
9-(4,6-Dimethylpyrimidin-2-yl)-2,9-dihydroxyisoquinolineIsoquinoline derivative with different substitutionsInvestigated for similar receptor interactions

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 6,7-dimethoxy groups in the target compound contrast with the amino (24, 26) or nitrophenyl/cyano (1l) substituents in analogs. Methoxy groups typically enhance solubility and passive diffusion, whereas electron-withdrawing groups (e.g., nitro, cyano) may improve receptor-binding specificity . The tetrahydrocarbazole moiety in the target compound shares similarities with carbazole-based sigma receptor ligands, which are implicated in tumor proliferation studies (e.g., sigma-2 receptor density in breast cancer cells ).

Synthetic Accessibility :

  • Yields for analogs range from 43.7% to 72.9% , suggesting that the target compound’s synthesis (if analogous) may require optimization for similar efficiency.

Biological Implications: Compounds like 26 and 24 demonstrate the importance of aminoalkyl side chains in enhancing bioavailability and target engagement. The target compound’s propan-1-one linker may offer conformational flexibility for dual-receptor interactions.

Pharmacological Potential vs. Known Agents

While direct data are lacking, the following inferences are drawn from related evidence:

  • Sigma Receptor Targeting : Sigma-2 receptors are overexpressed in proliferative cancer cells . The tetrahydrocarbazole moiety in the target compound may mimic structural features of sigma ligands, though its affinity relative to analogs like 24 or 26 remains speculative.
  • Kinase Inhibition: Carbazole derivatives are known kinase inhibitors. The dimethoxyisoquinoline component could synergize with this activity, similar to dual-targeted therapies in development .

Preparation Methods

Cyclization of Amide Precursors

The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is typically synthesized via acid-catalyzed cyclization of amide intermediates. A pivotal method involves treating N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-trifluoromethylphenyl)propionamide with phosphorus oxychloride (POCl₃) under reflux conditions. This approach achieves nearly quantitative conversion to the dihydroisoquinoline ring system, with purity exceeding 98% after crystallization.

Key Reaction Parameters :

  • Catalyst : POCl₃ or AlCl₃ (1–3 equivalents)

  • Solvents : Dichloromethane, 1,2-dichloroethane, or nitromethane

  • Temperature : 20°C to solvent boiling point

  • Yield : >90% after 2–24 hours

Alternative routes employ 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride as a starting material, dissolved in water and reacted with ketone derivatives (e.g., 3-((dimethylamino)methyl)-5-methylhexan-2-one) in n-heptane at 30–35°C for 48 hours. This method yields 73–85% of tetrahydro-isoquinoline derivatives after recrystallization.

Synthesis of the 1,2,3,4-Tetrahydrocarbazole Moiety

Reduction of Carbazole Derivatives

The tetrahydrocarbazole unit is commonly derived from partial hydrogenation of carbazole. Catalytic hydrogenation using Pd/C or Raney nickel under 1–3 atm H₂ in ethanol or THF reduces the aromatic carbazole to its 1,2,3,4-tetrahydro form.

Optimization Considerations :

  • Catalyst Loading : 5–10% Pd/C by weight

  • Temperature : 25–50°C

  • Yield : 70–85% after 12–24 hours

Coupling Strategies for Propan-1-one Linker Formation

Friedel-Crafts Acylation

The propan-1-one linker is introduced via Friedel-Crafts acylation. For example, reacting 3-(4-trifluoromethylphenyl)propionyl chloride with the dihydroisoquinoline core in the presence of AlCl₃ forms the ketone bridge.

Representative Protocol :

  • Substrates : 6,7-Dimethoxy-3,4-dihydroisoquinoline (1 equiv), 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoyl chloride (1.2 equiv)

  • Conditions : AlCl₃ (2.5 equiv), dichloromethane, 0°C to room temperature

  • Workup : Quench with ice-water, extract with DCM, purify via silica chromatography

  • Yield : 65–78%

Integrated Synthesis Pathway

Stepwise Assembly

A convergent synthesis route combines the two moieties:

  • Step 1 : Synthesize 6,7-dimethoxy-3,4-dihydroisoquinoline via POCl₃-mediated cyclization.

  • Step 2 : Prepare 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoyl chloride via carbazole hydrogenation and subsequent acylation.

  • Step 3 : Couple intermediates using Friedel-Crafts acylation under AlCl₃ catalysis.

Overall Yield : 45–60% (three steps).

Optimization and Scale-up Challenges

Purity Control

Crystallization from anhydrous ethanol or n-heptane/water mixtures enhances purity to >99.5%. Residual AlCl₃ is removed via aqueous washes, while unreacted starting materials are eliminated through fractional distillation.

Solvent Selection

Polar aprotic solvents (e.g., nitromethane) improve cyclization efficiency, whereas chlorinated solvents minimize side reactions during acylation.

Reaction StepCatalyst/SolventTemperatureYieldPuritySource
Dihydroisoquinoline cyclizationPOCl₃, dichloromethaneReflux>90%>98%
Tetrahydrocarbazole hydrogenationPd/C, ethanol50°C85%95%
Propan-1-one couplingAlCl₃, DCM0–25°C78%>99%

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield and purity?

The synthesis of this compound likely involves multi-step reactions, given its structural complexity. Key considerations include:

  • Stepwise coupling : Reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydrocarbazole precursors via a ketone linker.
  • Solvent selection : Anhydrous solvents (e.g., DMF or THF) under inert atmospheres to prevent hydrolysis or oxidation of sensitive groups like methoxy or carbazole .
  • Temperature control : Moderate reflux temperatures (e.g., 80–100°C) to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH₃), dihydroisoquinoline protons, and carbazole aromatic signals. 2D NMR (e.g., COSY, HMBC) resolves connectivity between the isoquinoline, carbazole, and propanone moieties .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₉H₃₁N₃O₃), while fragmentation patterns confirm structural motifs .
  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate the ketone (C=O) group .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in pharmacological studies (e.g., inconsistent IC₅₀ values across assays)?

  • Orthogonal assays : Use complementary methods (e.g., enzymatic inhibition, cell viability, and binding assays) to confirm activity. For example, if the compound targets kinase pathways, combine Western blotting (phosphorylation inhibition) with ATP-competitive assays .
  • Structural analogs : Compare activity with derivatives lacking specific groups (e.g., methoxy or carbazole) to identify critical pharmacophores .
  • Dose-response validation : Replicate studies under standardized conditions (pH, temperature, cell lines) to minimize variability .

Q. What computational strategies can predict this compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with targets (e.g., kinases or GPCRs), focusing on the dihydroisoquinoline and carbazole moieties as potential binding anchors .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to evaluate binding energy (ΔG) and conformational changes .
  • QSAR modeling : Train models on analogs (see Table 1) to predict bioactivity and guide structural optimization .

Q. Table 1: Structurally Related Compounds and Reported Activities

Compound ClassKey ModificationsBiological ActivityReference
TriazoloquinazolinonesFuryl and isopropylphenylAnticancer (IC₅₀ = 1.2 µM)
Benzo-triazole-carbazole hybridsMethoxy and carbazoleNeuroprotective (EC₅₀ = 5 µM)
Dihydroisoquinoline derivativesVaried substituents on N-atomAntimicrobial (MIC = 8 µg/mL)

Q. How should ecotoxicological studies be designed to assess this compound’s environmental impact?

  • Fate analysis : Evaluate biodegradation (OECD 301 tests) and photolysis (UV exposure) in water/soil matrices to determine persistence .
  • Trophic transfer assays : Test bioaccumulation in model organisms (e.g., Daphnia magna) and measure bioconcentration factors (BCFs) .
  • Chronic toxicity : Expose aquatic species (e.g., zebrafish) to sublethal doses (0.1–10 µg/L) over 28 days to assess reproductive or developmental effects .

Q. What strategies can optimize the compound’s pharmacokinetic properties while retaining efficacy?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the ketone moiety to enhance solubility and oral bioavailability .
  • Metabolic stability : Test liver microsome assays (human/rat) to identify vulnerable sites (e.g., demethylation of methoxy groups) and block them via fluorination .
  • Plasma protein binding : Use equilibrium dialysis to measure binding to albumin and adjust lipophilicity (logP) via substituent modifications .

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